N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MPPI, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of protein kinases, modulation of neurotransmitter receptors, and induction of oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to induce apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. In neurological disorders, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptors and inhibit the activity of enzymes involved in the breakdown of dopamine.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide as a research tool is its relatively low toxicity compared to other compounds. Additionally, its synthesis method is relatively simple and can be easily replicated in a laboratory setting. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for drug-resistant cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, there is potential for the development of novel derivatives of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is a chemical compound that has been studied for its potential therapeutic applications in various fields of research. Its synthesis method is relatively simple and has been successfully replicated by various research groups. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including induction of apoptosis in cancer cells and modulation of dopamine receptors in neurological disorders. While there are limitations to its use as a research tool, there are also several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylamine with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific publications and has been successfully replicated by various research groups.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-6-7-16(24-2)15(13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHAJUTFASNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide |
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